molecular formula C18H27NO3 B312259 Ethyl 4-(nonanoylamino)benzoate

Ethyl 4-(nonanoylamino)benzoate

Cat. No.: B312259
M. Wt: 305.4 g/mol
InChI Key: BIDDZKOGDAXJEK-UHFFFAOYSA-N
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Description

Ethyl 4-(nonanoylamino)benzoate is a benzoic acid derivative featuring a para-substituted nonanoylamino group (a nine-carbon acyl chain attached via an amide bond) and an ethyl ester moiety.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 4-(nonanoylamino)benzoate

InChI

InChI=1S/C18H27NO3/c1-3-5-6-7-8-9-10-17(20)19-16-13-11-15(12-14-16)18(21)22-4-2/h11-14H,3-10H2,1-2H3,(H,19,20)

InChI Key

BIDDZKOGDAXJEK-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The para-substituted ethyl benzoate scaffold is highly versatile. Key analogues include:

Compound Name Substituent Group Key Features
Ethyl 4-(dimethylamino)benzoate Dimethylamino (-N(CH₃)₂) Polar, electron-donating group; used as a co-initiator in photopolymerization .
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino (-NHCONH₂) Urea-like structure; explored as aquaporin inhibitors .
Ethyl 4-(butylamino)benzoate Butylamino (-NHCH₂CH₂CH₂CH₃) Short alkyl chain; melting point 68–70°C; used in chemical synthesis .
Ethyl 4-(phenylamino)benzoate Phenylamino (-NHC₆H₅) Aromatic substituent; potential use in dye or drug intermediates .
Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate Ether-linked amide chain Bifunctional group; synthesized via Williamson etherification .

Key Observations :

  • Chain Length: Ethyl 4-(nonanoylamino)benzoate’s nonanoyl group imparts significant hydrophobicity compared to shorter chains (e.g., butylamino in ) or polar groups (dimethylamino in ). This affects solubility—longer chains enhance lipophilicity, making it suitable for lipid-based formulations or surfactants.
  • Sulfonamide derivatives (e.g., SABA1 in ) exhibit antimicrobial properties, suggesting this compound could be modified for similar applications.

Physical and Chemical Properties

Property This compound (Predicted) Ethyl 4-(dimethylamino)benzoate Ethyl 4-(butylamino)benzoate
Solubility Low in water; high in organic solvents Moderate in polar solvents Low in water; soluble in ethanol
Melting Point ~50–70°C (estimated) Not reported 68–70°C
Reactivity Amide hydrolysis under acidic/basic conditions Stable; participates in electron transfer Stable; undergoes ester hydrolysis

Spectroscopic Data :

  • NMR: Ethyl 4-(dimethylamino)benzoate shows distinct aromatic protons (δ 6.5–8.0 ppm) and dimethylamino singlet (δ 2.8–3.2 ppm) . Nonanoylamino derivatives would exhibit alkyl chain signals (δ 0.8–1.5 ppm) and amide NH (δ 5–6 ppm).
  • IR : Amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

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